molecular formula C16H11F3O B12548078 4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one CAS No. 146801-38-9

4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one

Cat. No.: B12548078
CAS No.: 146801-38-9
M. Wt: 276.25 g/mol
InChI Key: DQOJPESMCGTLIH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H11F3O It is characterized by the presence of trifluoromethyl and diphenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one typically involves the reaction of trifluoroacetophenone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a different structural arrangement.

    Benzoyl-1,1,1-trifluoroacetone: Another similar compound with trifluoromethyl and phenyl groups.

Uniqueness: 4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

146801-38-9

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

4,4,4-trifluoro-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H11F3O/c17-16(18,19)14(12-7-3-1-4-8-12)11-15(20)13-9-5-2-6-10-13/h1-11H

InChI Key

DQOJPESMCGTLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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